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Compound of Interest

Compound Name: MC 1046

Cat. No.: B10800471 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GPI-1046 with other non-

immunosuppressive immunophilin ligands, focusing on their neurotrophic and neuroprotective

properties. The information is supported by experimental data to aid in the evaluation of these

compounds for research and drug development purposes.

Introduction to Non-Immunosuppressive
Immunophilin Ligands
Immunophilins are a class of proteins with peptidyl-prolyl isomerase (PPIase) activity that serve

as intracellular receptors for immunosuppressant drugs like FK506 (Tacrolimus) and

Cyclosporin A.[1][2] The complex formed by an immunophilin and its ligand can exert a

biological effect, such as the inhibition of calcineurin, which is responsible for the

immunosuppressive effects of FK506.[1][2]

Non-immunosuppressive immunophilin ligands are a class of molecules designed to bind to

immunophilins, particularly FK506-binding proteins (FKBPs), without causing

immunosuppression.[1][3] This is achieved by designing the ligands so that the resulting drug-

immunophilin complex does not interact with calcineurin.[1][3] These compounds have

garnered significant interest for their potential therapeutic applications in neurodegenerative

diseases and nerve injury due to their neurotrophic and neuroprotective activities.[1][4]
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GPI-1046 is a prominent example of a non-immunosuppressive FKBP ligand that has

demonstrated potent neurotrophic effects in various preclinical models.[1][3][4] This guide will

compare GPI-1046 to other non-immunosuppressive immunophilin ligands, with the

immunosuppressive drug FK506 often used as a reference point to distinguish between the

immunosuppressive and neurotrophic pathways.

Comparative Performance Data
The following tables summarize the quantitative data on the performance of GPI-1046 and

other immunophilin ligands from various in vitro and in vivo studies. Direct comparative studies

between GPI-1046 and other non-immunosuppressive ligands are limited; therefore, data from

different studies are presented.

Table 1: In Vitro Performance of GPI-1046 and FK506

Parameter GPI-1046 FK506 Reference

Binding Affinity (Ki) for

FKBP-12
~7.5 nM Not specified [1]

Neurite Outgrowth

Potency (EC50)

58 pM (in chick

sensory ganglia)

Picomolar range (in

PC-12 cells and

sensory neurons)

[1][3]

Immunosuppressive

Activity

None detected up to

10 µM

Low nanomolar

concentrations
[1][3]

Calcineurin Inhibition No inhibition Yes [1][3]

Table 2: In Vivo Neuroprotective and Neuroregenerative Effects of GPI-1046
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Animal Model
Treatment
Paradigm

Key Findings Reference

MPTP Mouse Model

of Parkinson's

Disease

Concurrent dosing

with MPTP

Doubled the number

of spared striatal TH-

positive processes at

4 mg/kg.

[3]

6-OHDA Rat Model of

Parkinson's Disease

Treatment 1 hr, 1

week, or 1 month

post-lesion

Pronounced increase

in striatal TH-positive

fiber density.

[3]

Rat Sciatic Nerve

Crush

Daily administration

post-injury

Markedly augmented

diameter and cross-

sectional area of

recovering nerve

fibers; 7- to 8-fold

higher myelin levels.

[3]

PCA-induced

Serotonin Neuron

Lesion in Rats

Post-lesion treatment

Promoted protection

and/or sprouting of

serotonin-containing

nerve fibers.

[1]

Table 3: Overview of Other Non-Immunosuppressive Immunophilin Ligands
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Ligand
Target
Immunophilin

Reported
Effects

Key
Characteristic
s

Reference

NIM811 Cyclophilin

Attenuates

mitochondrial

dysfunction after

TBI; potent

inhibitor of

mitochondrial

permeability

transition.

Non-

immunosuppress

ive analog of

Cyclosporin A.

[5]

V-10,367 FKBP12

Reported to have

neuroprotective

and nerve

regenerative

effects.

Limited recent

data available.
[6]

FK1706 FKBP

In vitro activity

against SARS-

CoV-2

replication.

Non-

immunosuppress

ive FKBP ligand.

[7]

It is important to note that some studies have reported marginal or no neurotrophic or

neuroprotective effects for GPI-1046, particularly in primate models of Parkinson's disease,

suggesting potential species-specific differences.[7][8][9]

Signaling Pathways
The immunosuppressive and neurotrophic signaling pathways of immunophilin ligands can be

visualized as follows:
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Caption: Signaling pathways of immunosuppressive and non-immunosuppressive

immunophilin ligands.

Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.

Chick Dorsal Root Ganglia (DRG) Neurite Outgrowth
Assay
This in vitro assay is a primary method for evaluating the neurotrophic activity of compounds.
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Caption: Experimental workflow for a chick DRG neurite outgrowth assay.

Protocol Details:

Dissection: Dorsal root ganglia are dissected from E8-E10 chick embryos under sterile

conditions.[1]

Culture: The ganglia are explanted onto culture plates pre-coated with a substrate that

promotes neuronal adhesion and growth, such as laminin.

Treatment: The cultured ganglia are treated with various concentrations of the test

compound (e.g., GPI-1046) or control substances (e.g., Nerve Growth Factor as a positive

control, vehicle as a negative control).

Incubation: The plates are incubated for 24 to 48 hours to allow for neurite extension.
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Fixation and Staining: After incubation, the neurons are fixed and stained with neuronal

markers (e.g., beta-III tubulin) to visualize the neurites.

Imaging and Analysis: The neurite outgrowth is imaged using a microscope and quantified

using image analysis software to measure parameters such as the total length of neurites,

the number of neurites per ganglion, and the area covered by neurites.[10]

MPTP Mouse Model of Parkinson's Disease
This in vivo model is used to assess the neuroprotective and neurorestorative effects of

compounds against dopamine neuron degeneration.

Protocol Details:

Animal Model: C57BL/6 mice are commonly used as they are susceptible to MPTP-induced

neurotoxicity.[1]

MPTP Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered

to the mice, typically via intraperitoneal injection. Various dosing regimens can be used, such

as multiple injections over a short period.[1] MPTP is metabolized to the toxic metabolite

MPP+, which selectively destroys dopaminergic neurons in the substantia nigra.[3]

Compound Treatment: The test compound (e.g., GPI-1046) can be administered

concurrently with MPTP to assess neuroprotection, or after MPTP administration to evaluate

neurorestoration.[3][4]

Behavioral Assessment: Motor function can be assessed using tests like the rotarod or open

field test to measure coordination and locomotor activity.

Neurochemical Analysis: At the end of the study, the brains are collected, and the striatum is

dissected to measure the levels of dopamine and its metabolites using techniques like high-

performance liquid chromatography (HPLC).

Histological Analysis: Brain sections are stained for tyrosine hydroxylase (TH), a marker for

dopaminergic neurons, to quantify the extent of neuronal loss in the substantia nigra and the

density of dopaminergic fibers in the striatum.[3]
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6-OHDA Rat Model of Parkinson's Disease
This is another widely used in vivo model of Parkinson's disease that involves the direct

injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the brain.

Protocol Details:

Animal Model: Adult rats (e.g., Sprague-Dawley) are used for this model.

Stereotaxic Surgery: Under anesthesia, a small hole is drilled in the skull, and a cannula is

stereotaxically guided to a specific brain region, such as the medial forebrain bundle or the

substantia nigra.

6-OHDA Injection: 6-hydroxydopamine is injected through the cannula, causing a unilateral

lesion of the dopaminergic neurons.[3]

Compound Treatment: The test compound can be administered before or after the 6-OHDA

lesion.

Behavioral Assessment: Rotational behavior induced by apomorphine or amphetamine is a

common method to assess the extent of the lesion and the therapeutic effect of the

compound.[3]

Neurochemical and Histological Analysis: Similar to the MPTP model, the brains are

analyzed for dopamine levels and the number of surviving TH-positive neurons.[3]

Conclusion
GPI-1046 is a potent non-immunosuppressive immunophilin ligand with well-documented

neurotrophic and neuroprotective effects in a variety of preclinical models. Its ability to promote

neurite outgrowth at picomolar concentrations and to protect and restore dopaminergic neurons

in models of Parkinson's disease highlights its therapeutic potential.

While direct comparative data with other non-immunosuppressive ligands like NIM811 and V-

10,367 are not extensive in the current literature, the available information suggests that

different non-immunosuppressive ligands may have distinct mechanisms of action and

therapeutic profiles. For instance, NIM811's effects are linked to the inhibition of the
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mitochondrial permeability transition pore via cyclophilin binding, a different pathway than the

FKBP-mediated effects of GPI-1046.

The key advantage of these non-immunosuppressive compounds is the separation of the

desired neurotrophic effects from the unwanted immunosuppressive side effects associated

with ligands like FK506. This makes them attractive candidates for the long-term treatment of

chronic neurodegenerative diseases.

Future research should focus on direct, head-to-head comparisons of different non-

immunosuppressive immunophilin ligands in standardized preclinical models to better delineate

their relative potencies and therapeutic potential. Further elucidation of the downstream

signaling pathways activated by these compounds will also be crucial for their clinical

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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